molecular formula C22H28N4O4 B4284764 4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4284764
M. Wt: 412.5 g/mol
InChI Key: NAWZFGKUEKGFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. In terms of its anticancer activity, it has been proposed that this compound may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
In addition to its antimicrobial and anticancer activity, 4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to possess other biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders. Additionally, it has been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for investigating the susceptibility of various microorganisms to different compounds. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential as an anticancer agent further. Additionally, research could be conducted to determine the mechanism of action of this compound and to identify potential targets for its activity. Finally, further studies could be conducted to evaluate the safety and toxicity of this compound, which would be useful for determining its potential as a therapeutic agent.

Scientific Research Applications

4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-16(2)18-6-4-17(5-7-18)15-24-10-12-25(13-11-24)22(27)23-20-9-8-19(26(28)29)14-21(20)30-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZFGKUEKGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-isopropylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.